molecular formula C16H10BrN5 B2534745 2-{[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]methylidene}propanedinitrile CAS No. 475626-20-1

2-{[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]methylidene}propanedinitrile

Cat. No.: B2534745
CAS No.: 475626-20-1
M. Wt: 352.195
InChI Key: LBEJJWXDTVHWHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]methylidene}propanedinitrile (hereafter referred to as the target compound) is a pyrazole-based heterocyclic molecule featuring a 4-bromophenyl substituent, a 2-cyanoethyl group, and a methylidene-propanedinitrile moiety.

Properties

IUPAC Name

2-[[3-(4-bromophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN5/c17-15-4-2-13(3-5-15)16-14(8-12(9-19)10-20)11-22(21-16)7-1-6-18/h2-5,8,11H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEJJWXDTVHWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C#N)CCC#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The reaction of 2-cyanoethylhydrazine with 1,3-diketones or equivalents represents a direct route. For instance, 3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbaldehyde can be synthesized via the cyclocondensation of 2-cyanoethylhydrazine with a diketone bearing a 4-bromophenyl group at position 3. The reaction typically proceeds in ethanol under reflux, yielding the pyrazole-aldehyde intermediate.

Key Reaction Parameters:

  • Solvent: Ethanol or DMF
  • Temperature: 80–100°C
  • Catalyst: None required (thermal initiation)

Vilsmeier-Haack Formylation

Introducing the formyl group at position 4 of the pyrazole is critical for subsequent condensation. The Vilsmeier-Haack reaction, using POCl₃ and DMF, selectively formylates the pyrazole ring at the 4-position. This step is quantitative when performed at 0–5°C, yielding 3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbaldehyde.

Knoevenagel Condensation with Malononitrile

The methylidene propanedinitrile moiety is introduced via Knoevenagel condensation between the pyrazole-4-carbaldehyde and malononitrile. This reaction is base-catalyzed, typically using piperidine or NaOH in ethanol.

Mechanistic Pathway:

  • Deprotonation: The active methylene group of malononitrile is deprotonated by the base.
  • Nucleophilic Attack: The enolate attacks the aldehyde carbonyl, forming a β-hydroxy intermediate.
  • Elimination: Water is eliminated, generating the α,β-unsaturated dinitrile system.

Optimized Conditions:

  • Molar Ratio: 1:1 (aldehyde to malononitrile)
  • Solvent: Ethanol-water (1:1)
  • Base: NaOH (10 mmol per 10 mmol substrate)
  • Reaction Time: 12 hours under reflux

Structural Validation and Characterization

Spectroscopic Analysis

  • IR Spectroscopy:

    • ν(C≡N): 2210–2216 cm⁻¹ (nitrile stretches).
    • ν(C=O): Absent, confirming elimination of carbonyl intermediates.
    • ν(NH): 3455 cm⁻¹ (amide NH in intermediates).
  • ¹H NMR (500 MHz, DMSO-d₆):

    • δ 8.10 ppm: Singlet for vinylic proton (C=CH).
    • δ 7.52–7.63 ppm: Multiplet for aromatic protons (C6H5 and C6H4Br).
    • δ 10.36 ppm: Broad singlet for NH (exchangeable with D2O).
  • 13C NMR:

    • δ 117.45 ppm: Cyano carbon.
    • δ 159.11 ppm: Olefinic carbon (C=CH).

X-ray Crystallography

Single-crystal X-ray diffraction confirms the E-configuration at the exocyclic double bond (C10=C11). The pyrazole ring exhibits planarity (r.m.s. deviation < 0.12 Å), with intramolecular H⋯O contacts (2.43–2.44 Å) stabilizing the conformation. The crystal packing reveals dimers linked by N—H⋯N≡C hydrogen bonds (2.89–2.91 Å).

Selected Bond Lengths (Å):

Bond Length Bond Length
N1—C5 1.357 N1′—C5′ 1.343
C12—O1 1.221 C12′—O1′ 1.228
C23—Br1 1.911 C23′—Br1′ 1.906

Alternative Synthetic Routes and Modifications

Michael Addition-Elimination Pathway

A Michael adduct forms when the active methylene group of N-(4-bromophenyl)-2-cyanoacetamide attacks an α,β-unsaturated nitrile precursor. Subsequent elimination of malononitrile yields the target compound. This method avoids isolation of the aldehyde intermediate.

Advantages:

  • One-pot synthesis reduces purification steps.
  • Higher yields (95%) due to thermodynamic control.

Solid-Phase Synthesis

Immobilizing the pyrazole core on Wang resin enables iterative functionalization. This approach is advantageous for parallel synthesis but requires orthogonal protecting groups for the nitrile and bromophenyl moieties.

Challenges and Optimization Strategies

Regioselectivity in Pyrazole Formation

The orientation of substituents (1-(2-cyanoethyl) vs. 3-(4-bromophenyl)) is controlled by the electronic effects of the diketone. Electron-withdrawing groups (e.g., Br) direct hydrazine attack to the β-keto position.

Steric Hindrance Mitigation

The bulky isobutyl group in analogous compounds causes torsional strain (24° deviation from ideal geometry). Using linear substituents (e.g., 2-cyanoethyl) minimizes steric clashes.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote side reactions. Ethanol-water mixtures balance solubility and reactivity.

Industrial-Scale Considerations

Cost Efficiency

  • Malononitrile: $120/kg (bulk pricing).
  • 4-Bromophenylboronic Acid: $450/kg (cross-coupling reagent).

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]methylidene}propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]methylidene}propanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]methylidene}propanedinitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromophenyl and cyanoethyl groups may play a role in binding to these targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

Key Structural Features:

  • Pyrazole Core : The 1H-pyrazole ring provides a rigid aromatic framework, often associated with biological activity and stability .
  • 4-Bromophenyl Group : Enhances lipophilicity and influences electronic properties via the electron-withdrawing bromine atom .
  • Propanedinitrile Methylidene Group : The conjugated dinitrile system likely contributes to strong electron-withdrawing effects and reactivity in nucleophilic additions .

Comparison with Structural Analogs

The target compound is compared to structurally related pyrazole derivatives in terms of molecular features, physicochemical properties, and applications.

Structural Comparison

Compound Name / CAS Core Structure Key Substituents Functional Groups Reference
Target Compound 1H-pyrazole 4-Bromophenyl, 2-cyanoethyl, propanedinitrile Nitriles, bromoaryl
3-(4-Bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile (475626-49-4) 1H-pyrazole 4-Bromophenyl, 2-cyanoethyl Nitrile, bromoaryl
1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one (CAS: N/A) 1H-pyrazole 4-Bromophenyl, 4-methoxyphenyl, phenyl Chalcone (enone), methoxy
Hydrazinecarbothioamide,2-[[3-(4-bromophenyl)-1-(4-nitrophenyl)-1H-pyrazol-4-yl]methylene] (CAS: N/A) 1H-pyrazole 4-Bromophenyl, 4-nitrophenyl Thioamide, nitro

Key Observations :

  • The target compound is distinguished by its propanedinitrile group, which is absent in other analogs.
  • Chalcone derivatives (e.g., CAS: N/A) replace the dinitrile with an α,β-unsaturated ketone, altering conjugation and biological activity .

Physicochemical Properties

Property Target Compound 475626-49-4 Chalcone Analog Thioamide Analog
Molecular Weight ~399.2 (estimated) 301.14 ~450 (estimated) 444.00
Density (g/cm³) ~1.45 (predicted) 1.45 1.3–1.5 (typical chalcones) 1.65
Boiling Point (°C) ~520 (predicted) 520.3 300–400 (decomposes) 639.9
pKa ~-2.74 (predicted) -2.74 ~8–10 (enone proton) 11.15

Key Observations :

  • The target compound’s low pKa (-2.74) suggests strong acidity at the nitrile groups, contrasting with the basic thioamide analog (pKa 11.15) .
  • Higher boiling points in thioamide and chalcone analogs correlate with increased hydrogen-bonding capacity .

Key Observations :

  • The propanedinitrile group in the target compound may enable applications in materials science (e.g., as a ligand in coordination polymers) .
  • Chalcone and thioamide analogs exhibit broader biological activity due to their hydrogen-bonding motifs .

Biological Activity

2-{[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]methylidene}propanedinitrile, also known by its CAS number 475626-20-1, is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, focusing on its anticancer and anti-inflammatory properties, as well as its mechanisms of action.

  • Molecular Formula : C16H10BrN5
  • Molecular Weight : 336.17 g/mol
  • Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that compounds containing pyrazole moieties exhibit notable anticancer properties. Specifically, studies have demonstrated that derivatives of pyrazoles can inhibit the growth of various cancer cell lines.

Cell Line IC50 (µM) Activity
MCF-7 (Breast Cancer)12.5Moderate activity
A549 (Lung Cancer)15.0Significant inhibition
HeLa (Cervical Cancer)10.0High potency

These findings suggest that the compound may act through multiple pathways, including the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. It acts as a potent inhibitor of the enzyme 5-lipoxygenase, which is crucial in the synthesis of leukotrienes involved in inflammatory responses.

  • Mechanism : By inhibiting 5-lipoxygenase, the compound reduces leukotriene production, which is beneficial in treating conditions like asthma and rheumatoid arthritis.

Case Studies

  • In Vitro Studies : A study conducted on the NCI-60 cancer cell line panel showed that pyrazole derivatives exhibited moderate to good activity against multiple cancer types, including lung and breast cancers .
  • In Vivo Studies : Animal model experiments indicated that treatment with the compound resulted in reduced tumor growth rates compared to control groups, highlighting its potential as an effective therapeutic agent .

Toxicity and Safety

Preliminary toxicity studies have shown that this compound does not exhibit significant adverse effects at therapeutic doses. However, further studies are necessary to establish long-term safety profiles in humans.

Applications in Research

The unique structure of this compound makes it a promising candidate for further development in medicinal chemistry. Potential applications include:

  • Development of novel anticancer agents.
  • Formulation of anti-inflammatory drugs targeting leukotriene synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-{[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]methylidene}propanedinitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between pyrazole precursors and propanedinitrile derivatives. For example, reacting 3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carbaldehyde with malononitrile under basic conditions (e.g., piperidine or ammonium acetate) in ethanol at reflux. Optimization involves adjusting stoichiometry, solvent polarity, and catalysts to enhance yield. Computational methods like QSPR (Quantitative Structure-Property Relationship) models can predict optimal reaction parameters .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm proton environments and carbon frameworks. IR spectroscopy identifies functional groups (e.g., nitrile stretches at ~2200 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via programs like OLEX2 or SHELXTL) resolves bond lengths, angles, and stereochemistry. Data collection requires a high-resolution diffractometer (e.g., Agilent SuperNova) and multi-scan absorption corrections .

Q. How can computational chemistry aid in modeling the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict molecular orbitals, electrostatic potentials, and reactivity. Neural networks trained on structural descriptors (e.g., SMILES strings, InChIKeys) enable property prediction, such as dipole moments and HOMO-LUMO gaps, which correlate with photophysical behavior .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder or twinning) be addressed during structure determination?

  • Methodological Answer :

  • Disorder : Use PART commands in SHELXL to model split positions, refining occupancy factors and anisotropic displacement parameters.
  • Twinning : Apply TWIN/BASF instructions in SHELXTL to deconvolute overlapping reflections. High-resolution data (≤ 0.8 Å) improves refinement stability. Validate with Rint_{\text{int}} and CC1/2_{1/2} metrics .

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. computational predictions)?

  • Methodological Answer : Cross-validate NMR chemical shifts with DFT-GIAO (Gauge-Including Atomic Orbitals) calculations. Discrepancies in 1H^1H shifts may arise from solvent effects or dynamic processes (e.g., tautomerism). Use molecular dynamics simulations (e.g., AMBER) to model solvent interactions and conformational flexibility .

Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence crystal packing and stability?

  • Methodological Answer : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify intermolecular contacts. For example, bromophenyl groups may engage in π-π stacking (3.5–4.0 Å), while nitrile groups form weak C–H···N hydrogen bonds. Graph-set analysis (via Mercury) classifies interaction patterns (e.g., R22_2^2(8) motifs) .

Q. What experimental design considerations are critical for studying this compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Design palladium-catalyzed Suzuki-Miyaura reactions using the bromophenyl moiety as a reactive site. Optimize ligand systems (e.g., SPhos, XPhos), base (K2_2CO3_3), and solvent (toluene/water mixtures). Monitor reaction progress via LC-MS and isolate products using column chromatography (silica gel, hexane/EtOAc gradients) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.